molecular formula C8H10ClFN2O B2909214 2-[(5-Chloro-3-fluoropyridin-2-yl)(methyl)amino]ethan-1-ol CAS No. 1517521-62-8

2-[(5-Chloro-3-fluoropyridin-2-yl)(methyl)amino]ethan-1-ol

Cat. No. B2909214
CAS RN: 1517521-62-8
M. Wt: 204.63
InChI Key: WBIQOAOWXPGYEU-UHFFFAOYSA-N
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Description

The compound “2-[(5-Chloro-3-fluoropyridin-2-yl)(methyl)amino]ethan-1-ol” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of this compound could involve the reaction of 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile with various amines in the presence of a base like K2CO3 . The optimal structure of the pyridine group was found to be 5-CF3 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring which is substituted at the 2nd position by a methylaminoethanol group and at the 5th position by a chlorine atom and at the 3rd position by a fluorine atom .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of the electron-withdrawing fluorine and chlorine atoms on the pyridine ring. These atoms could potentially increase the reactivity of the compound towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound could be influenced by the presence of the fluorine and chlorine atoms as well as the pyridine ring. For instance, fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Future Directions

The future research directions could involve further exploration of the synthesis methods, chemical reactions, and biological activities of this compound. In addition, the influence of the fluorine and chlorine atoms on the physical and chemical properties of the compound could also be a potential area of research .

properties

IUPAC Name

2-[(5-chloro-3-fluoropyridin-2-yl)-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN2O/c1-12(2-3-13)8-7(10)4-6(9)5-11-8/h4-5,13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIQOAOWXPGYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=C(C=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Chloro-3-fluoropyridin-2-yl)(methyl)amino]ethan-1-ol

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